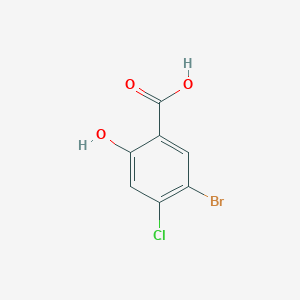

3'-Amino-2'-hydroxyacetophenone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including acetylation, methylation, and rearrangement processes. For instance, the synthesis of 4-Chloro-2-hydroxyacetophenone starts with 3-aminophenol, which undergoes acetylation and methylation, followed by a Fries rearrangement to yield N-(4-acetyl-3-hydroxyphenyl)acetamide. This intermediate is then deacetylated and subjected to diazotization and the Sandmeyer reaction, resulting in an overall yield of about 44% . Similarly, the synthesis of 3-hydroxy-2-oxindole derivatives is achieved through a palladium-catalyzed tandem C–H cycloaddition and oxidation of α-aminoacetophenone, indicating the potential for complex reactions involving aminoacetophenone derivatives .

Molecular Structure Analysis

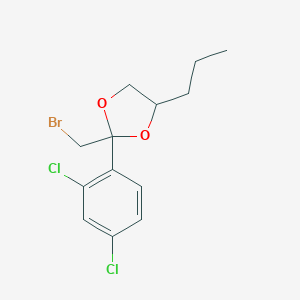

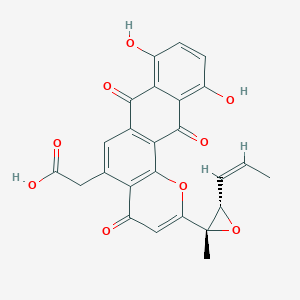

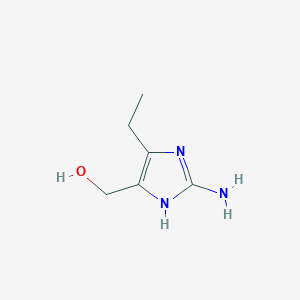

The molecular structure of 3'-Amino-2'-hydroxyacetophenone hydrochloride can be inferred to contain an amino group and a hydroxy group attached to an acetophenone backbone. The presence of these functional groups suggests that the compound could participate in various chemical reactions, such as cycloaddition and oxidation, similar to the reactions observed in the synthesis of 3-hydroxy-2-oxindole derivatives .

Chemical Reactions Analysis

The chemical reactions involving aminoacetophenone derivatives can be complex. For example, the formation of 2-aminoacetophenone in wines is believed to occur through oxidative degradation of indole-3-acetic acid after sulfuration, proceeding via intermediates such as 3-(2-formylaminophenyl)-3-oxopropionic acid and 2-formamidoacetophenone . This suggests that this compound could also undergo similar oxidative degradation reactions under certain conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed in the provided papers, the properties of similar compounds can be indicative. For instance, the solubility, melting point, and reactivity of the compound would be influenced by the presence of the amino and hydroxy groups. The compound's ability to form salts, such as the hydrochloride form, would affect its solubility in water and other solvents. The papers suggest that the compound could be synthesized and manipulated through various chemical reactions, which would be essential for its practical applications .

Scientific Research Applications

Synthesis Applications

- Synthesis of Derivatives : 3'-Amino-2'-hydroxyacetophenone hydrochloride is utilized in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 4-Choloro-2-hydroxyacetophenone through a series of reactions including acetylation, methylation, and Fries rearrangement (Teng Da-wei, 2011). Another example is its use in condensation reactions with trichloroacetonitrile to form hydroxyaryl β-amino-β-trichloromethylvinyl ketones (V. Sosnovskikh et al., 2000).

Material Science and Sorption Studies

- Immobilization on Surfaces : It has been immobilized onto silica gel surfaces modified with 3-aminopropyltrimethoxy silane for sorption studies of metal ions like Cu(II), Ni(II), and Co(II). This modification is significant for understanding the mechanism of sorption and separation of these metal ions from aqueous solutions (A. Cimen et al., 2015).

Organic Chemistry and Catalysis

- Catalytic Reactions : In organic chemistry, it's used in the iridium-catalyzed alkylation of 2′-hydroxyacetophenone with alcohols under thermal or microwave conditions, leading to C-alkylated products (J. Hunter et al., 2017).

Biochemistry and Plant Science

- Phytoanticipin in Plants : In plant science, a derivative, 3-hydroxyacetophenone, acts as a phytoanticipin in carnations, offering resistance against Fusarium oxysporum, a harmful fungus (P. Curir et al., 1996).

Pharmaceutical Applications

- Antimicrobial Activity : Derivatives of this compound are synthesized for potential antimicrobial applications. For example, a variety of pyrimidines synthesized from it have been evaluated for their antimicrobial properties (N. Srinath et al., 2011).

Safety and Hazards

properties

IUPAC Name |

1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5(10)6-3-2-4-7(9)8(6)11;/h2-4,11H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWMUKIPTBQFPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332627 |

Source

|

| Record name | 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90005-55-3 |

Source

|

| Record name | 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)